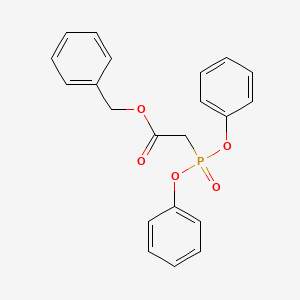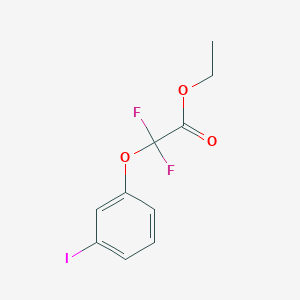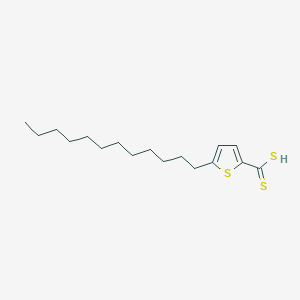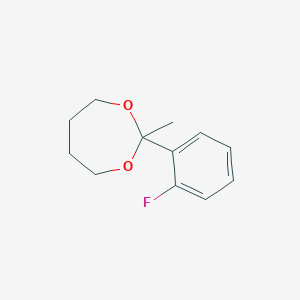![molecular formula C12H14O2 B12622827 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde CAS No. 918870-84-5](/img/structure/B12622827.png)
3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethenyl group and a propan-2-yl-oxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde.
Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-[(propan-2-yl)oxy]benzaldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens (e.g., Br2) and acids (e.g., HCl).
Major Products
Oxidation: 3-Ethenyl-4-[(propan-2-yl)oxy]benzoic acid.
Reduction: 3-Ethenyl-4-[(propan-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ethenyl group can participate in reactions that modify the compound’s activity and interactions.
類似化合物との比較
Similar Compounds
4-[(Propan-2-yl)oxy]benzaldehyde: Lacks the ethenyl group, resulting in different reactivity and applications.
3-Ethenylbenzaldehyde: Lacks the propan-2-yl-oxy group, affecting its solubility and chemical behavior.
4-Ethenylbenzaldehyde: Similar structure but different substitution pattern, leading to distinct properties.
特性
CAS番号 |
918870-84-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
3-ethenyl-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-4-11-7-10(8-13)5-6-12(11)14-9(2)3/h4-9H,1H2,2-3H3 |
InChIキー |
BHBVPOHEQACELJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)

![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)

![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)




![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)

